molecular formula C11H24N2O2 B13872688 tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate

tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate

Cat. No.: B13872688
M. Wt: 216.32 g/mol
InChI Key: KDUVCUPPTBXJBO-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylpropylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable bonds with various substrates, allowing for controlled reactions. The aminoethyl chain provides flexibility and reactivity, enabling the compound to participate in a wide range of chemical processes .

Comparison with Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(2-methylaminoethyl)carbamate
  • tert-butyl N-(2-oxoethyl)carbamate

Comparison: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is unique due to its specific structure, which includes a 2-methylpropylamino group. This structural feature provides distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-9(2)8-12-6-7-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14)

InChI Key

KDUVCUPPTBXJBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCNC(=O)OC(C)(C)C

Origin of Product

United States

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